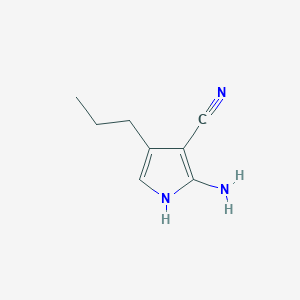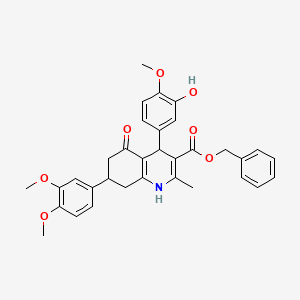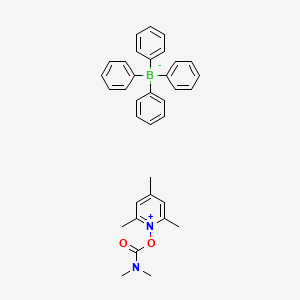
1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate is a chemical compound that combines the properties of a pyridinium ion with a tetraphenylborate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate typically involves the reaction of 2,4,6-trimethylpyridine with dimethylcarbamoyl chloride to form the corresponding pyridinium salt. This intermediate is then reacted with sodium tetraphenylborate to yield the final product. The reaction conditions generally include the use of an organic solvent such as acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety precautions are essential due to the potential toxicity of some reagents involved, such as dimethylcarbamoyl chloride.
Chemical Reactions Analysis
Types of Reactions: 1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:
Substitution Reactions: The pyridinium ion can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly affecting the pyridinium ring.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Forms: Depending on the specific redox conditions.
Hydrolysis Products: Including the corresponding alcohol and carboxylic acid derivatives.
Scientific Research Applications
1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate has several scientific research applications:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: Investigated for its interactions with biological molecules and potential pharmacological activities.
Industrial Applications: Used in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate involves its ability to interact with various molecular targets. The pyridinium ion can engage in electrostatic interactions and hydrogen bonding with biological molecules, potentially affecting enzyme activity or receptor binding. The tetraphenylborate anion may also play a role in stabilizing the compound and facilitating its interactions.
Comparison with Similar Compounds
- 1-((Dimethylcarbamoyl)oxy)-4-ethylpyridinium tetraphenylborate
- 1-((Dimethylcarbamoyl)oxy)-4-methoxypyridinium tetraphenylborate
- 1-((Diethylcarbamoyl)oxy)-2,4,6-trimethylpyridinium tetraphenylborate
Uniqueness: 1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate is unique due to its specific substitution pattern on the pyridinium ring, which can influence its reactivity and interactions. The presence of the tetraphenylborate anion also imparts distinct solubility and stability characteristics compared to other similar compounds.
Properties
Molecular Formula |
C35H37BN2O2 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
tetraphenylboranuide;(2,4,6-trimethylpyridin-1-ium-1-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C24H20B.C11H17N2O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-8-6-9(2)13(10(3)7-8)15-11(14)12(4)5/h1-20H;6-7H,1-5H3/q-1;+1 |
InChI Key |
BOZHBBGCELSEJV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=CC(=[N+](C(=C1)C)OC(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyridin-3-yl)benzo[d]oxazol-6-amine](/img/structure/B11770455.png)
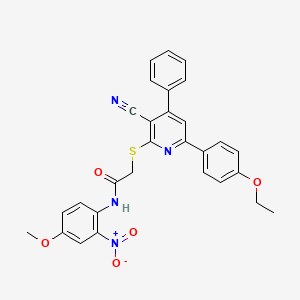
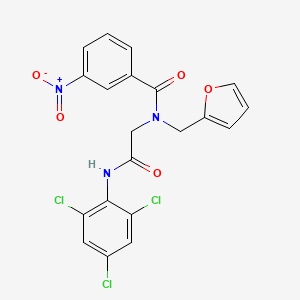
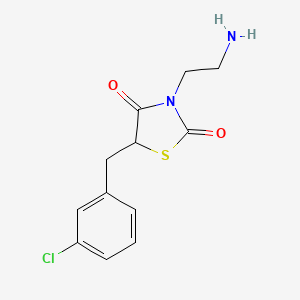
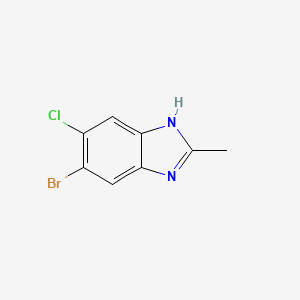
![4,8-Dichloropyrimido[5,4-d]pyrimidine](/img/structure/B11770475.png)

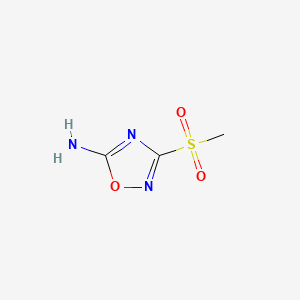
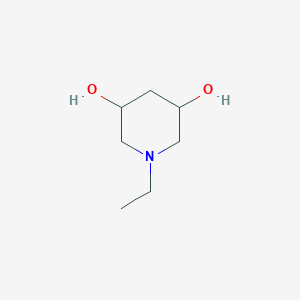
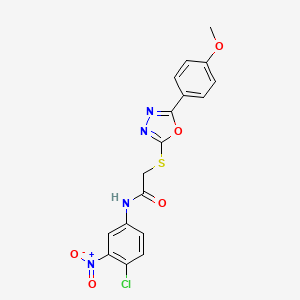
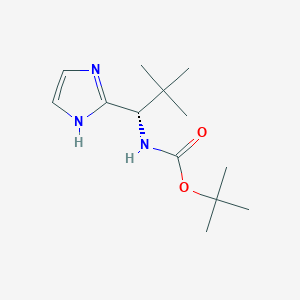
![8-(Bicyclo[2.2.1]heptan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11770505.png)
